molecular formula C11H12ClN3O B2963886 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol CAS No. 956230-20-9

2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B2963886
CAS No.: 956230-20-9
M. Wt: 237.69
InChI Key: LLLFIKCYZCLASI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The resulting pyrazole is then reacted with ethylene oxide to introduce the ethan-1-ol group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the compound’s ability to interact with microbial cell membranes may contribute to its antimicrobial properties .

Comparison with Similar Compounds

2-[5-amino-3-(3-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-amino-3-(3-chlorophenyl)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-9-3-1-2-8(6-9)10-7-11(13)15(14-10)4-5-16/h1-3,6-7,16H,4-5,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFIKCYZCLASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN(C(=C2)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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